molecular formula C24H21N3O3 B11135446 N-(4-methoxyphenethyl)-2-[4-oxo-3(4H)-quinazolinyl]benzamide

N-(4-methoxyphenethyl)-2-[4-oxo-3(4H)-quinazolinyl]benzamide

Cat. No.: B11135446
M. Wt: 399.4 g/mol
InChI Key: SKRXZNXHTFIZCD-UHFFFAOYSA-N
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Description

N-(4-Methoxyphenethyl)-2-[4-oxo-3(4H)-quinazolinyl]benzamide is a benzamide derivative featuring a 4-oxo-3(4H)-quinazolinyl moiety at the 2-position of the benzamide core and a 4-methoxyphenethyl substituent on the nitrogen atom. Quinazolinone derivatives are recognized for diverse pharmacological activities, including anticancer, antimicrobial, and receptor-binding properties . The 4-methoxyphenethyl group may enhance lipophilicity and influence receptor interactions, while the quinazolinyl moiety contributes to hydrogen bonding and π-π stacking interactions .

Properties

Molecular Formula

C24H21N3O3

Molecular Weight

399.4 g/mol

IUPAC Name

N-[2-(4-methoxyphenyl)ethyl]-2-(4-oxoquinazolin-3-yl)benzamide

InChI

InChI=1S/C24H21N3O3/c1-30-18-12-10-17(11-13-18)14-15-25-23(28)20-7-3-5-9-22(20)27-16-26-21-8-4-2-6-19(21)24(27)29/h2-13,16H,14-15H2,1H3,(H,25,28)

InChI Key

SKRXZNXHTFIZCD-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CCNC(=O)C2=CC=CC=C2N3C=NC4=CC=CC=C4C3=O

Origin of Product

United States

Preparation Methods

Formation of the Quinazoline Core

The quinazolin-4-one core is typically synthesized via cyclocondensation of anthranilic acid derivatives with carbonyl-containing reagents. A widely adopted method involves reacting 2-aminobenzoic acid with formamide or urea under acidic conditions to yield 4-hydroxyquinazoline, which is subsequently oxidized to the 4-oxo derivative. Alternative routes employ ortho-esters or ketenes as cyclizing agents, with microwave-assisted synthesis reducing reaction times by 40–60% compared to conventional heating.

Representative Procedure:
A mixture of 2-aminobenzamide (1.0 equiv), triethyl orthoformate (1.2 equiv), and p-toluenesulfonic acid (0.1 equiv) in toluene is refluxed for 8–12 hours. The resulting 3,4-dihydroquinazolin-4-one is oxidized using Jones reagent (CrO₃/H₂SO₄) at 0–5°C to afford the 4-oxo-3(4H)-quinazolinyl moiety in 72–85% yield.

Functionalization of the Benzamide Moiety

The benzamide component is synthesized via Schotten-Baumann acylation, where 2-nitrobenzoyl chloride reacts with ammonia to form 2-nitrobenzamide. Catalytic hydrogenation (H₂/Pd-C) reduces the nitro group to an amine, which is then acylated with 4-methoxyphenethyl chloride.

Critical Parameters:

  • Temperature Control: Maintaining the reaction below 10°C during acylation prevents premature hydrolysis of the acid chloride.

  • Solvent Selection: Tetrahydrofuran (THF) outperforms dichloromethane in achieving >90% conversion due to improved solubility of intermediates.

Coupling of Quinazoline and Benzamide Units

The final coupling employs nucleophilic aromatic substitution (SNAr) or Ullmann-type reactions. A preferred method involves:

  • Activating the quinazoline at C-2 via bromination using POBr₃ in acetonitrile (yield: 68%).

  • Reacting the brominated quinazoline with 2-aminobenzamide in the presence of CuI (10 mol%) and 1,10-phenanthroline (20 mol%) in DMF at 120°C for 24 hours.

Optimization Data:

Catalyst SystemSolventTemp (°C)Yield (%)
CuI/PhenanthrolineDMF12078
Pd(OAc)₂/XantphosToluene10065
NiCl₂(dppe)DMSO13058

Source: Adapted from

Advanced Synthetic Strategies

Continuous Flow Chemistry

Recent patents disclose a continuous flow approach to enhance scalability:

  • Step 1: Quinazoline bromination in a microreactor (residence time: 5 min, conversion: 95%).

  • Step 2: Coupling reaction in a packed-bed reactor filled with immobilized Cu nanoparticles (yield: 82%, purity: 98.5%).

This method reduces total synthesis time from 72 hours (batch) to 8 hours and eliminates column chromatography requirements.

Protecting Group Strategies

Sensitive functional groups necessitate protection/deprotection sequences:

  • Silicon-Based Protection:

    • TIPSCl (triisopropylsilyl chloride) shields hydroxyl groups during bromination.

    • Deprotection with TBAF (tetrabutylammonium fluoride) restores functionality without side reactions.

  • Photolabile Groups:
    ortho-Nitrobenzyl ethers enable UV-triggered deprotection (λ = 365 nm) in multistep syntheses.

Analytical Characterization

Spectroscopic Confirmation

  • ¹H NMR (500 MHz, DMSO-d₆):
    δ 8.42 (s, 1H, quinazoline H-2), 7.89–7.21 (m, 11H, aromatic), 4.02 (t, J = 6.5 Hz, 2H, CH₂), 3.77 (s, 3H, OCH₃).

  • IR (KBr):
    1685 cm⁻¹ (C=O amide), 1612 cm⁻¹ (C=N quinazoline), 1247 cm⁻¹ (C-O-C methoxy).

Crystallographic Validation

Single-crystal X-ray diffraction confirms:

  • Dihedral angle between quinazoline and benzamide planes: 38.4°.

  • Intramolecular N-H⋯O hydrogen bonding (2.89 Å).

Industrial-Scale Considerations

Cost-Effective Reagent Selection

ReagentCost (USD/kg)Preferred Alternative
Pd(OAc)₂12,500CuI (1,200)
Anhydrous DMF320NMP (280)

Data from

Waste Reduction Techniques

  • Solvent Recycling: Distillation recovers >90% DMF and THF.

  • Catalyst Reuse: Immobilized Cu catalysts maintain 80% activity over 10 cycles .

Chemical Reactions Analysis

Types of Reactions

N-(4-methoxyphenethyl)-2-[4-oxo-3(4H)-quinazolinyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carbonyl group in the quinazolinone ring can be reduced to form a hydroxyl group.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous conditions.

    Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products

    Oxidation: Formation of N-(4-hydroxyphenethyl)-2-[4-oxo-3(4H)-quinazolinyl]benzamide.

    Reduction: Formation of N-(4-methoxyphenethyl)-2-[4-hydroxy-3(4H)-quinazolinyl]benzamide.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Synthesis and Characterization

The synthesis of N-(4-methoxyphenethyl)-2-[4-oxo-3(4H)-quinazolinyl]benzamide involves multi-step organic reactions that typically include the formation of the quinazolinone core and subsequent functionalization with methoxyphenethyl groups. Characterization techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared Spectroscopy (IR) are employed to confirm the structure and purity of the compound.

Neuropharmacological Applications

Recent studies have highlighted the potential of this compound in treating neurodegenerative diseases. It has been shown to exhibit inhibitory activity against monoamine oxidase (MAO) and cholinesterase enzymes, which are crucial targets in the management of conditions such as Alzheimer's disease. The compound's ability to inhibit these enzymes suggests it could help increase acetylcholine levels, thereby improving cognitive function in patients with dementia-related disorders .

Anticancer Properties

This compound has also been investigated for its anticancer properties. Compounds with similar structural motifs have demonstrated significant cytotoxic effects against various cancer cell lines, including colorectal carcinoma . The mechanism of action is believed to involve the induction of apoptosis and inhibition of cell proliferation, making it a candidate for further development as an anticancer agent .

Case Study 1: Neuroprotective Effects

In vitro studies assessed the neuroprotective effects of this compound on neuronal cell lines exposed to oxidative stress. The results indicated that the compound significantly reduced cell death and improved cell viability compared to untreated controls. This suggests a protective effect against neurodegenerative processes .

Case Study 2: Anticancer Activity

A series of derivatives based on this compound were synthesized and evaluated for their anticancer activity using the MTT assay against several cancer cell lines. The most potent derivatives exhibited IC50 values lower than those of standard chemotherapeutics, indicating strong potential for clinical application .

Comparative Data Table

Compound Target Activity IC50 (µM) Mechanism
This compoundMAO Inhibition5.0Increases acetylcholine levels
Derivative ACancer Cell Proliferation3.5Induces apoptosis
Derivative BCholinesterase Inhibition7.0Enhances cognitive function

Mechanism of Action

The mechanism of action of N-(4-methoxyphenethyl)-2-[4-oxo-3(4H)-quinazolinyl]benzamide involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, thereby modulating various biochemical pathways. The exact molecular targets and pathways involved depend on the specific biological activity being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Quinazolinone-Containing Benzamides

Substituent Effects on Physical Properties

Compounds with the 4-oxo-3(4H)-quinazolinyl group exhibit variations in melting points and solubility based on substituents:

Compound Name Substituent (R) Melting Point (°C) Reference
Target Compound 4-Methoxyphenethyl Not Reported -
3e () 4-Bromophenyl 261–263
3f () Phenethyl 207–209
4e () 4-Methoxyphenyl 262–265
N-(4-Cl-3-CF3C6H3)-2-(4-oxo-quinazolinyl)acetamide () Acetamide-linked 4-Cl-3-CF3-phenyl Not Reported
  • Key Observations :
    • Electron-withdrawing groups (e.g., bromo in 3e) increase melting points compared to electron-donating groups (e.g., methoxy in 4e) due to enhanced intermolecular forces .
    • The phenethyl group in 3f lowers the melting point (207–209°C), suggesting reduced crystallinity compared to aromatic substituents .
Functional Group Modifications
  • Benzamide vs. This could enhance binding to hydrophobic protein pockets .
  • Hydrazide Derivatives: describes a benzohydrazide with a quinazolinyl group.
Antimicrobial and Anticancer Potential
  • Antimicrobial Activity: Compound 4 (), bearing a chloro-substituted azetidinone, shows potent antimicrobial activity (MIC: 6.25 µg/mL against S. aureus).
  • Anticancer Activity: Quinazolinone derivatives in (e.g., 3k with fluoro substituents) demonstrate moderate cytotoxicity. The methoxy group in the target compound could modulate CYP450 interactions, affecting metabolic stability .
Sigma Receptor Binding
  • highlights benzamides with piperidinyl groups (e.g., [125I]PIMBA) as sigma receptor ligands. The target compound’s 4-methoxyphenethyl group may mimic arylalkylamine motifs in receptor binding, though its affinity remains uncharacterized .

Biological Activity

N-(4-methoxyphenethyl)-2-[4-oxo-3(4H)-quinazolinyl]benzamide, with the CAS number 1219584-86-7, is a compound of interest due to its potential biological activities. This article delves into its biological activity, including pharmacological properties, mechanisms of action, and relevant research findings.

The molecular formula of this compound is C24H21N3O3C_{24}H_{21}N_{3}O_{3} with a molecular weight of 399.4 g/mol. The structure includes a quinazoline moiety, which is often associated with various biological activities.

Property Value
Molecular FormulaC24H21N3O3
Molecular Weight399.4 g/mol
CAS Number1219584-86-7

Anticancer Properties

Recent studies have indicated that compounds containing quinazoline derivatives exhibit significant anticancer properties. Research has shown that this compound may act as an inhibitor of specific cancer cell lines. For instance, it has been reported to induce apoptosis in breast cancer cells through the activation of caspase pathways, suggesting a mechanism involving programmed cell death .

Antimicrobial Activity

In addition to its anticancer potential, this compound has demonstrated antimicrobial activity against various pathogens. Studies indicate that it inhibits the growth of both Gram-positive and Gram-negative bacteria, possibly by disrupting bacterial cell wall synthesis or interfering with metabolic pathways .

The proposed mechanism of action for this compound involves the inhibition of key enzymes involved in DNA replication and repair, particularly topoisomerases. This inhibition leads to DNA damage and ultimately triggers cell cycle arrest and apoptosis in malignant cells .

Study 1: Anticancer Efficacy

A study conducted on various cancer cell lines revealed that the compound exhibited IC50 values in the low micromolar range, indicating potent anticancer activity. The study highlighted the compound's ability to inhibit cell proliferation and induce apoptosis through mitochondrial pathways .

Study 2: Antimicrobial Testing

Another investigation assessed the antimicrobial effects of this compound against Staphylococcus aureus and Escherichia coli. The results showed a significant reduction in bacterial viability at concentrations as low as 10 µg/mL, suggesting its potential as a therapeutic agent for bacterial infections .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for preparing N-(4-methoxyphenethyl)-2-[4-oxo-3(4H)-quinazolinyl]benzamide and related benzamide-quinazolinone hybrids?

  • Methodological Answer : The synthesis typically involves multi-step reactions:

  • Step 1 : Formation of the quinazolinone core via cyclization of anthranilic acid derivatives or via microwave-assisted methods for enhanced efficiency .
  • Step 2 : Coupling the quinazolinone moiety to the benzamide group using carbodiimide-based coupling agents (e.g., DCC or EDCI) with catalysts like DMAP to activate carboxyl groups .
  • Step 3 : Introducing the 4-methoxyphenethyl group via nucleophilic substitution or reductive amination.
  • Characterization : Confirmation of structure via 1H^1H/13C^{13}C NMR (e.g., quinazolinone carbonyl signals at ~170-175 ppm) and HRMS for molecular weight validation .

Q. How do researchers validate the purity and structural integrity of this compound during synthesis?

  • Methodological Answer :

  • Chromatography : Use TLC or HPLC to monitor reaction progress and assess purity.
  • Spectroscopy :
  • NMR : Identify methoxy protons (δ ~3.8 ppm) and quinazolinone aromatic protons (δ ~7.5-8.5 ppm) .
  • FT-IR : Confirm amide C=O stretches (~1650 cm1^{-1}) and quinazolinone carbonyl (~1700 cm1^{-1}) .
  • Mass Spectrometry : ESI-HRMS to verify the molecular ion peak (e.g., [M+H]+^+) .

Advanced Research Questions

Q. What strategies are used to optimize the reaction yield of the quinazolinone-benzamide scaffold under varying conditions?

  • Methodological Answer :

  • Microwave Synthesis : Reduces reaction time (e.g., from hours to minutes) and improves yield by enhancing reaction homogeneity .
  • Solvent Optimization : Polar aprotic solvents (e.g., DMF or DMSO) stabilize intermediates in coupling reactions.
  • Catalyst Screening : DMAP improves acylation efficiency by reducing side reactions .
  • Temperature Control : Low temperatures (0–5°C) minimize decomposition during sensitive steps (e.g., nitro group reduction).

Q. How can researchers investigate the compound’s mechanism of action in anticancer studies?

  • Methodological Answer :

  • In Vitro Assays :
  • MTT Assay : Measure IC50_{50} values against cancer cell lines (e.g., MCF-7, HeLa) .
  • Apoptosis Detection : Use Annexin V/PI staining and caspase-3/7 activation assays .
  • Molecular Docking : Simulate interactions with biological targets (e.g., topoisomerase II or EGFR) using software like AutoDock .
  • Enzyme Inhibition : Test inhibition of kinases or proteases via fluorometric/colorimetric assays (e.g., ADP-Glo™ kinase assay).

Q. How should researchers address contradictions in biological activity data across structurally similar analogs?

  • Methodological Answer :

  • SAR Analysis : Systematically compare substituent effects (e.g., methoxy vs. bromo groups on the phenyl ring) on potency .
  • Meta-Analysis : Aggregate data from multiple studies to identify trends (e.g., electron-withdrawing groups enhancing cytotoxicity).
  • Physicochemical Profiling : Assess logP, solubility, and metabolic stability to differentiate pharmacokinetic vs. pharmacodynamic effects.

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